BMS-195270 can be synthesized through a multi-step organic synthesis process. The synthesis typically starts with commercially available precursors that undergo several chemical transformations, including coupling reactions and functional group modifications. Specific technical details about the synthetic route often involve:
The exact synthetic pathway is proprietary but generally follows established principles of organic chemistry to ensure high yield and purity of the final compound.
The molecular structure of BMS-195270 is characterized by its unique arrangement of atoms, which contributes to its biological activity. The compound's molecular formula is , and it possesses a distinct three-dimensional conformation that allows it to interact effectively with its biological targets.
Key structural features include:
Molecular modeling studies have been conducted to predict the binding interactions between BMS-195270 and its target proteins, providing insights into its mechanism of action .
BMS-195270 participates in several chemical reactions relevant to its function as a G-protein signaling inhibitor. Key reactions include:
Technical details regarding these reactions often involve kinetic assays that measure the rate of GTP hydrolysis in the presence of BMS-195270 compared to control conditions .
The mechanism of action for BMS-195270 revolves around its ability to inhibit Regulator of G-protein Signaling proteins, which play a critical role in modulating G-protein-coupled receptor signaling pathways.
Experimental data suggest that BMS-195270's effects are tissue-specific, demonstrating significant inhibition of bladder contractility without affecting systemic parameters such as blood pressure or heart rate .
BMS-195270 exhibits several physical and chemical properties that are important for its function and stability:
These properties influence its bioavailability and pharmacokinetics when used in biological assays or potential therapeutic applications .
BMS-195270 has significant potential applications in scientific research and therapeutic development:
BMS-195270 is a small-molecule inhibitor identified for its ability to modulate bladder smooth muscle contractility. Its primary mechanism involves the inhibition of carbachol-evoked tonicity in isolated rat bladder strips, achieved through suppression of calcium flux (Ca²⁺ mobilization) [2] [6]. In smooth muscle physiology, contraction is triggered by Ca²⁺-dependent phosphorylation of myosin light chains (MLC) via myosin light chain kinase (MLCK). BMS-195270 disrupts this pathway by reducing intracellular Ca²⁺ availability, thereby diminishing actomyosin cross-bridge cycling and force generation [5] [8].
Experimental models demonstrate that BMS-195270 (3 μM) significantly reduces developed pressure in ex vivo rat bladders and inhibits spontaneous contractions. This effect is critical for mitigating non-voiding detrusor contractions, a hallmark of bladder overactivity [2] [6]. Unlike non-selective anticholinergics, BMS-195270 targets the downstream signaling of muscarinic receptors, offering a novel approach to bladder relaxation without directly blocking neurotransmitter receptors [2].
Table 1: Key Attributes of BMS-195270
Property | Value/Characterization |
---|---|
CAS Number | 202822-23-9 |
Molecular Weight | 355.70 g/mol |
Primary Target | Calcium flux inhibition |
Functional Effect | Reduces detrusor contractility |
Experimental Model | Rat bladder strips |
Effective Concentration | 3 μM (ex vivo) |
Overactive bladder (OAB) pathophysiology involves neurogenic, myogenic, and idiopathic factors. Neurogenic mechanisms include aberrant afferent signaling and central nervous system dysregulation, while myogenic mechanisms stem from autonomous detrusor contractions due to enhanced smooth muscle excitability [1] [3]. BMS-195270 addresses both pathways by:
Notably, OAB symptoms often persist without detectable detrusor overactivity (DO) on urodynamics. BMS-195270’s efficacy in such cases may arise from its influence on suburothelial myofibroblasts or afferent nerves, which contribute to urgency perception independent of DO [4]. Research in C. elegans models further revealed that BMS-195270 induces an "Egl-d" (egg-laying defective) phenotype, suggesting conserved roles in neuromuscular regulation relevant to bladder dysfunction [2].
Smooth muscle tissues exhibit heterogeneity in contractile regulation, and BMS-195270’s effects vary across anatomical sites due to differential expression of calcium-handling proteins:
Bladder vs. Urethra: The bladder detrusor relies heavily on Ca²⁺-induced Ca²⁺ release (CICR) for contraction, making it highly susceptible to BMS-195270. In contrast, urethral smooth muscle exhibits lower MLCK activity and higher myosin light chain phosphatase (MLCP) activity, promoting tonic contraction essential for continence [6]. BMS-195270 minimally affects urethral tone at bladder-effective doses, preserving sphincter function—a key advantage for OAB therapy [6].
Vascular Smooth Muscle: While not its primary target, BMS-195270 inhibits vascular smooth muscle proliferation in injury models. This effect stems from disrupting Ca²⁺-dependent transcription factors (e.g., NFAT) that drive hyperplasia in restenosis [7] [9]. However, its potency is lower compared to bladder tissue, indicating intrinsic tissue selectivity.
Table 2: Tissue-Specific Enzyme Expression and Activity
Parameter | Bladder | Urethra | Functional Implication |
---|---|---|---|
MLCK mRNA | 0.26 ± 0.17 | 0.14 ± 0.12 | Higher contractile capacity in bladder |
MYPT1 mRNA | 2.31 ± 1.04 | 0.56 ± 0.36* | Greater phosphatase inhibition in bladder |
MLCK Activity | High | Moderate | Targeted inhibition in bladder |
MLCP Activity | Low | High | Preserved urethral tone during inhibition |
*p = 0.001 vs. bladder [6]
The compound’s tissue selectivity is further enhanced by its retention in cells with inactivated calcium channels, allowing sustained effects in tissues exhibiting autonomous activity like the detrusor [2] [5]. This property positions BMS-195270 as a prototype for bladder-selective agents that avoid systemic side effects.
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4